molecular formula C14H13FS B7992074 Ethyl 3-(4-fluorophenyl)phenyl sulfide

Ethyl 3-(4-fluorophenyl)phenyl sulfide

Cat. No.: B7992074
M. Wt: 232.32 g/mol
InChI Key: KCKABPQERDIGCR-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organosulfur Chemistry and Fluorinated Organic Compounds

Organosulfur compounds are integral to numerous areas of chemical science, finding applications in everything from polymers to pharmaceuticals. nih.gov The sulfur atom, with its unique electronic properties, can significantly influence the characteristics of a molecule. nih.gov When a fluorine atom is also introduced into an organic scaffold, it can profoundly alter the compound's physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in drug discovery. nih.gov

Historical Trajectories of Aryl Sulfide (B99878) Research and Synthesis Methodologies

The synthesis of aryl sulfides has been a long-standing area of research in organic chemistry. nih.gov Historically, the formation of the carbon-sulfur (C–S) bond was often challenging, requiring harsh reaction conditions.

One of the earliest methods for forming C-S bonds is the Ullmann condensation , which typically involves the copper-promoted reaction of an aryl halide with a thiol. waseda.jpnih.gov While foundational, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. waseda.jp

A significant advancement in C–S bond formation came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination , which has been adapted for C-S coupling. escholarship.orgacs.org These methods generally offer milder reaction conditions and broader substrate scope. escholarship.org The general mechanism for a palladium-catalyzed aryl sulfide synthesis is depicted below.

Table 1: Comparison of Major Aryl Sulfide Synthesis Methodologies

Methodology Catalyst/Promoter Typical Reactants General Conditions Key Advantages Limitations
Ullmann Condensation Copper (stoichiometric or catalytic)Aryl halide, ThiolHigh temperature, Polar solventCost-effective metalHarsh conditions, Limited functional group tolerance
Buchwald-Hartwig Coupling Palladium complex with phosphine (B1218219) ligandsAryl halide/triflate, ThiolMilder temperature, Base requiredBroad substrate scope, High efficiencyCost of palladium and ligands, Sensitivity to air/moisture
Nickel-Catalyzed Coupling Nickel complex with specific ligandsAryl esters, Aryl sulfides (aryl exchange)High temperature, Additives may be requiredThiol-free synthesis, Good for electron-rich arenes.Can require specific and complex ligands

This table presents generalized information for the synthesis of aryl sulfides and does not represent specific data for Ethyl 3-(4-fluorophenyl)phenyl sulfide.

Overview of Current Research Challenges and Opportunities for Novel Fluorinated Sulfides

Despite significant progress, the synthesis of novel fluorinated sulfides like this compound is not without its challenges. The introduction of fluorine can sometimes be difficult, and the development of efficient, selective, and scalable synthetic routes remains an active area of research.

One of the primary challenges lies in achieving regioselective synthesis, particularly for complex molecules with multiple potential reaction sites. Furthermore, the development of more sustainable and environmentally friendly catalytic systems is a continuous goal. The use of earth-abundant metal catalysts, such as nickel, is a promising avenue of research to replace more expensive metals like palladium. waseda.jp

The opportunities in this field are vast. The creation of libraries of diverse fluorinated diaryl sulfides could lead to the discovery of new materials with unique optical or electronic properties, as well as novel therapeutic agents. nih.gov The specific placement of the fluorine atom, as seen in this compound, allows for fine-tuning of the molecule's properties, opening up possibilities for targeted applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanyl-3-(4-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FS/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKABPQERDIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 4 Fluorophenyl Phenyl Sulfide

Chemo- and Regioselective C-S Bond Formation Strategies

Achieving chemo- and regioselectivity is paramount when constructing complex molecules. For Ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878), this involves selectively forming the thioether linkage at the C3 position of the biphenyl (B1667301) system without disturbing the fluorine substituent or other functional groups.

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern C-S bond formation. nih.govnih.gov Metals such as palladium, nickel, and copper are frequently employed to couple aryl halides or their equivalents with sulfur nucleophiles. beilstein-journals.org

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is a powerful tool for coupling thiols with aryl halides and triflates. researchgate.net The synthesis of Ethyl 3-(4-fluorophenyl)phenyl sulfide could be envisioned via the coupling of ethanethiol (B150549) with a 3-halo-(4-fluorobiphenyl) precursor. These reactions are known for their broad substrate scope and high tolerance for various functional groups. organic-chemistry.org The use of well-defined palladium N-heterocyclic carbene (NHC) precatalysts has demonstrated excellent activity in the formation of aryl sulfides from a range of aryl- and alkylthiols. organic-chemistry.orgkaust.edu.sa

Suzuki-Miyaura-Type Coupling: Primarily known for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for C-S coupling. researchgate.net One potential route involves the reaction of a 3-(ethylthio)phenylboronic acid with 1-bromo-4-fluorobenzene (B142099). Alternatively, recent advancements have shown that aryl sulfones can act as electrophilic partners in Suzuki-Miyaura couplings, a strategy that could be applied to a biphenyl sulfone precursor. chemrxiv.orgchemrxiv.org

Negishi-Type Coupling: The Negishi reaction, which couples organozinc reagents with organohalides using a palladium or nickel catalyst, is prized for its exceptional functional group tolerance. youtube.com A plausible Negishi approach to the target compound would involve the reaction of a (3-(ethylthio)phenyl)zinc halide with 1-bromo-4-fluorobenzene. The mild reactivity of the organozinc reagent often prevents unwanted side reactions. youtube.com Copper has also emerged as a cost-effective catalyst for Negishi-type C-C couplings, which could potentially be extended to C-S bond formation. organic-chemistry.orgthieme-connect.de

Table 1: Overview of Transition Metal-Catalyzed C-S Coupling Reactions
Coupling ReactionTypical Catalyst/PrecatalystSulfur SourceAryl PartnerKey Advantages
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃, [Pd(NHC)] complexesThiols (R-SH)Aryl Halides (Ar-X), Aryl Triflates (Ar-OTf)High functional group tolerance, broad scope. researchgate.netorganic-chemistry.org
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)Thiol-substituted Arylboronic AcidsAryl Halides (Ar-X)Mild conditions, commercially available reagents. researchgate.netnih.gov
NegishiPd(PPh₃)₄, NiCl₂(dppe)Thiol-substituted Arylzinc ReagentsAryl Halides (Ar-X)Excellent functional group tolerance. youtube.comflinders.edu.au

The success of transition metal-catalyzed cross-couplings is intimately linked to ligand design. nih.gov Ligands modify the electronic and steric properties of the metal center, thereby controlling catalytic activity, stability, and selectivity. youtube.com

For palladium-catalyzed C-S bond formation, bulky and electron-rich phosphine (B1218219) ligands are standard.

Monodentate Ligands: Buchwald-type biarylphosphines (e.g., S-Phos, XPhos) are highly effective, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.govacs.org

Bidentate Ligands: Chelating phosphines such as DPEPhos and Josiphos-type ligands have also been developed to create highly reactive and stable catalysts for the arylation of thiols. nih.govflinders.edu.au

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a robust class of ligands that form highly stable and active palladium complexes, capable of catalyzing C-S coupling with challenging substrates like deactivated aryl chlorides. organic-chemistry.orgkaust.edu.sa

The choice of ligand can be critical for overcoming the reactivity challenges posed by certain substrates, such as the less reactive aryl chlorides, and for preventing catalyst deactivation by the sulfur reagents. bohrium.comnih.gov

Table 2: Common Ligands for Palladium-Catalyzed C-S Coupling
Ligand ClassSpecific ExamplesKey Features
Biaryl MonophosphinesS-Phos, RuPhos, XPhosBulky, electron-rich; promotes C-Cl activation. chemrxiv.orgacs.org
Bidentate PhosphinesDPEPhos, DiPPF, JosiphosForms stable chelates; high catalytic activity. nih.gov
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors; form robust, highly active catalysts. researchgate.netorganic-chemistry.org

Direct C-H functionalization represents a more atom-economical approach, avoiding the need to pre-functionalize starting materials. beilstein-journals.org For the synthesis of this compound, this would ideally involve the direct ethylthiolation of a 3-(4-fluorophenyl)benzene core, though achieving high regioselectivity remains a significant challenge.

Recent progress in this area includes:

Metal-Free Sulfenylation: A method using N-(arylthio)- or N-(alkylthio)succinimides in the presence of an acid like TFA enables the direct sulfenylation of electron-rich arenes at room temperature. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild pathway for the radical-radical cross-coupling of electron-rich arenes with disulfides, using iridium-based photocatalysts. nih.govbeilstein-journals.org

Iodine-Mediated Reactions: Tetrabutylammonium iodide (TBAI) has been shown to mediate the direct sulfenylation of arenes using ethyl arylsulfinates as the sulfur source, often in green solvents like water. researchgate.netacs.org

These methods are particularly attractive for their mild conditions and novel reactivity, though their application to less-activated or complex substrates requires further development.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Replacing volatile organic solvents with more environmentally benign alternatives is a key goal of green chemistry.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its safety, low cost, and minimal environmental impact. acs.org Copper-catalyzed C-S bond formation between aryl iodides and thiols has been successfully performed in water, sometimes aided by microwave irradiation to shorten reaction times. organic-chemistry.org The direct sulfenylation of arenes with arylsulfinates has also been demonstrated to work efficiently in water. researchgate.netnih.gov

Micellar Catalysis: Performing reactions in water with the aid of surfactants to form micelles can create a "nanoreactor" environment. This approach allows for palladium-catalyzed cross-couplings to be run at parts-per-million (ppm) catalyst loadings, dramatically reducing metal waste and simplifying product isolation. youtube.com

Sustainability in catalysis focuses on using earth-abundant metals and renewable energy sources.

Earth-Abundant Metal Catalysis: There is a strong drive to replace precious metal catalysts like palladium with more abundant and less toxic alternatives such as copper, nickel, and iron. nih.govbeilstein-journals.org Numerous protocols for copper- and nickel-catalyzed C-S bond formation have been developed, including some that operate under ligand-free conditions. organic-chemistry.orgwaseda.jp

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing field. bohrium.com Photoredox catalysis enables C-S bond formation at ambient temperature, offering a significant energy saving compared to thermally-driven methods. nih.govbeilstein-journals.org

Biocatalytic Approaches: While the use of enzymes for the synthesis of aryl sulfides is not yet a mainstream strategy, it represents a significant future frontier. The combination of biocatalysis with chemocatalysis, particularly in aqueous media, holds promise for developing highly selective and sustainable synthetic routes. youtube.com As of now, specific biocatalytic methods applicable to the synthesis of this compound are not established but remain an area of academic interest.

Multi-Component and Cascade Reaction Strategies for Structural Complexity

One plausible multi-component approach for the unsymmetrical diaryl sulfide core of the target molecule involves a one-pot, three-component palladium-catalyzed coupling reaction. This strategy would utilize two distinct aryl halides and a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH), to assemble the diaryl sulfide framework. For the synthesis of the precursor to this compound, this could involve the sequential coupling of 3-bromophenyl iodide and 1-bromo-4-fluorobenzene with TIPS-SH. The resulting silylated diaryl sulfide could then be deprotected and ethylated to yield the final product. The choice of palladium catalyst and ligand is crucial for the success of such a reaction, with bulky, electron-rich phosphine ligands often demonstrating high efficacy.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Multi-Component Synthesis of a Diaryl Sulfide Precursor

A cascade reaction offers another elegant route to the diaryl sulfide core. A potential cascade could be initiated by the reaction of a suitably substituted thiol with an aryne precursor. For instance, the reaction of 3-mercaptophenol with an in situ generated 4-fluorobenzyne could lead to the formation of the diaryl sulfide bond and a handle for subsequent ethylation.

Detailed research findings from analogous systems suggest that reaction conditions for such multi-component couplings are critical for achieving high yields and selectivity. The following table outlines typical conditions for a palladium-catalyzed three-component synthesis of unsymmetrical diaryl sulfides.

ParameterCondition
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
Base Lithium bis(trimethylsilyl)amide (LiHMDS) and Cesium Fluoride (B91410) (CsF)
Solvent Toluene
Temperature 90-110 °C
Reactants Aryl Bromide 1, Aryl Bromide 2, Triisopropylsilanethiol

This data is representative of typical conditions for the synthesis of unsymmetrical diaryl sulfides via a three-component reaction and is intended to be illustrative.

Flow Chemistry Applications for Scalable and Continuous Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, presents significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and process control. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to improved yields, higher purity, and more consistent product quality compared to traditional batch processes.

The formation of the C-S bond in this compound is well-suited for flow chemistry. Two classical C-S bond-forming reactions, the Chan-Lam coupling and the Ullmann condensation, can be adapted for continuous flow synthesis.

A continuous flow Chan-Lam coupling could involve pumping a solution of 3-(ethylthio)phenylboronic acid and 1-fluoro-4-iodobenzene, along with a copper catalyst and a suitable base, through a heated reactor coil. The use of a 'tube-in-tube' reactor can facilitate the safe and efficient delivery of an oxidant, such as oxygen, to regenerate the active copper catalyst, allowing for a truly catalytic process. nih.gov

Table 1: Hypothetical Parameters for Continuous Flow Chan-Lam Synthesis of this compound

ParameterValue
Reactor Type Heated Coil Reactor with 'Tube-in-Tube' for O₂ delivery
Catalyst Copper(II) Acetate (Cu(OAc)₂)
Base Triethylamine (Et₃N)
Solvent Acetonitrile
Temperature 80 - 120 °C
Residence Time 10 - 30 minutes
Pressure 1 - 5 bar (O₂)

These parameters are hypothetical and based on analogous Chan-Lam reactions in continuous flow systems. nih.gov

Similarly, an Ullmann condensation could be performed in a continuous flow setup by passing a solution of 3-ethylthiophenol, 1-fluoro-4-iodobenzene, a copper catalyst, and a base through a heated packed-bed reactor containing a supported copper catalyst. This approach offers the advantages of easy catalyst separation and recycling.

The benefits of employing flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing, leading to better reaction control and reduced byproduct formation.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, without the need for re-optimization of reaction conditions.

Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification steps, leading to a more streamlined and efficient manufacturing process.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 4 Fluorophenyl Phenyl Sulfide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Moieties

The two phenyl rings in Ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878) exhibit distinct reactivities towards aromatic substitution reactions due to the differing electronic effects of their substituents. The ethylthio group (-SEt) is generally an ortho-, para-directing activator, while the fluorine atom is a deactivating, yet ortho-, para-directing substituent. organicchemistrytutor.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) on this ring is also a possibility, primarily involving the displacement of the fluoride (B91410) ion. For a successful SNAr reaction, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com In the parent molecule, the absence of such potent activating groups makes the displacement of fluorine challenging under standard conditions. However, functionalization with strong nucleophiles might be feasible under forcing conditions or if the molecule is modified to include additional electron-withdrawing substituents. capes.gov.brmdpi.com

Table 1: Predicted Regioselectivity of Substitution on the Fluorophenyl Ring

Reaction TypeReagent ExamplePredicted Major Product(s)Rationale
Electrophilic Aromatic Substitution (EAS) HNO₃ / H₂SO₄Ethyl 3-(2-nitro-4-fluorophenyl)phenyl sulfideFluorine is an ortho, para-director. The para position is blocked. acs.org
Nucleophilic Aromatic Substitution (SNAr) NaOMeNo reaction (under standard conditions)Ring is not sufficiently activated by electron-withdrawing groups for facile substitution. nih.gov

The unsubstituted phenyl ring is primarily activated by the ethylthio group (-S-Ph-4-F) attached at its C3 position. The sulfur atom's lone pairs can donate electron density into the ring via resonance, making it an activating, ortho-, para-directing group. organicchemistrytutor.com Therefore, electrophilic substitution is strongly favored on this ring over the deactivated fluorophenyl ring.

The directing influence of the large 3-(ethylthio)phenyl substituent channels incoming electrophiles to the C2, C4, and C6 positions. Steric hindrance from the adjacent substituent at C3 may slightly disfavor the C2 and C4 positions compared to the C6 position. The C4 position is para to the point of attachment but ortho to the sulfur's influence through the other ring, while the C2 and C6 positions are ortho.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Unsubstituted Phenyl Ring

Reaction TypeReagent ExamplePredicted Major Product(s)Rationale
Friedel-Crafts Acylation CH₃COCl / AlCl₃Ethyl 3-(4-fluorophenyl)-6-acetylphenyl sulfideThe ethylthio group is an ortho, para-director, activating the ring. The C6 position is sterically accessible. organicchemistrytutor.com
Bromination Br₂ / FeBr₃Ethyl 3-(4-fluorophenyl)-6-bromophenyl sulfide & Ethyl 3-(4-fluorophenyl)-4-bromophenyl sulfideSubstitution occurs at the activated ortho and para positions relative to the sulfur atom's influence.

Oxidation and Reduction Pathways of the Sulfide Linkage

The sulfide bridge is a key reactive center, readily undergoing oxidation to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic and steric properties of the molecule.

The sulfur atom in Ethyl 3-(4-fluorophenyl)phenyl sulfide can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically yields the corresponding sulfoxide, Ethyl 3-(4-fluorophenyl)phenyl sulfoxide. rsc.orgresearchgate.net The resulting sulfoxide is a chiral center.

Further oxidation to the sulfone, Ethyl 3-(4-fluorophenyl)phenyl sulfone, can be achieved by using an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®. researchgate.net The conversion of sulfides directly to sulfones without isolation of the sulfoxide is also possible using specific reagent systems. acs.org The electron-withdrawing nature of the fluoroaryl group may influence the rate of oxidation.

Table 3: Common Reagents for Sulfide Oxidation

Target ProductReagent(s)Typical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂)1 equivalent, often with a catalyst (e.g., Sc(OTf)₃) or in a fluorinated solvent like trifluoroacetic acid. rsc.org
Sulfoxide m-Chloroperoxybenzoic acid (m-CPBA)1 equivalent, low temperature (e.g., 0 °C to rt) in a chlorinated solvent (e.g., DCM).
Sulfone Hydrogen Peroxide (H₂O₂)>2 equivalents, often at higher temperatures or with stronger catalysts.
Sulfone Potassium Permanganate (KMnO₄)Stoichiometric amounts, various solvents.

The carbon-sulfur bonds in diaryl sulfides can be cleaved under reductive conditions. A classic method for complete desulfurization is the use of Raney Nickel (Raney Ni), which would reduce this compound to 4-fluorobiphenyl (B1198766) and ethane. Milder, more selective methods for C-S bond cleavage have also been developed, sometimes employing transition metal catalysts. organic-chemistry.org

Furthermore, should the sulfide be oxidized to the corresponding sulfone, it can be reduced back to the sulfide using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org The selective reduction of diaryl disulfides to diaryl sulfides has also been achieved using palladium catalysis, a reaction pathway relevant to the synthesis and potential side-reactions of thioethers. tandfonline.commdpi.com

Metalation and Lithiation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org In this compound, both the sulfide linkage and the fluorine atom can potentially direct lithiation.

The sulfide group is known to be a modest DMG, capable of directing an organolithium base like n-butyllithium (n-BuLi) to deprotonate the ortho position. baranlab.orguwindsor.ca In this molecule, this would lead to lithiation at the C2 position of the unsubstituted phenyl ring.

On the fluorophenyl ring, the fluorine atom can also act as a directing group, albeit a weaker one, potentially directing lithiation to the C3' position. Competition between these sites would depend on the specific organolithium reagent and reaction conditions used. The resulting aryllithium intermediates are potent nucleophiles that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups with high regiocontrol. wikipedia.orgrsc.org

Table 4: Potential Sites for Directed Metalation

RingPotential Site of LithiationDirecting GroupCommon ReagentsSubsequent Reaction Example
Unsubstituted Phenyl C2Sulfide (-S-)n-BuLi or s-BuLi in THF, -78 °CQuenching with CO₂ to form 2-(ethylthio)-[1,1'-biphenyl]-3-carboxylic acid, 4'-fluoro-
Fluorophenyl C3'Fluorine (-F)s-BuLi / TMEDAQuenching with DMF to form 3'-(ethylthio)-[1,1'-biphenyl]-2'-carbaldehyde, 4-fluoro-

C-F Bond Activation and Functionalization Strategies in the Fluorophenyl Moiety

Generally, C-F bond activation is challenging due to the high bond dissociation energy of the carbon-fluorine bond. Strategies often employed for other fluoroaromatic compounds include:

Nucleophilic Aromatic Substitution (SNAr): This typically requires strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring for nucleophilic attack. The electronic properties of the ethylthio group at the meta position of the other phenyl ring in this compound would have a complex and likely modest influence on the reactivity of the C-F bond in an SNAr reaction.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and other transition metals are often used to catalyze the cleavage of C-F bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often require specialized ligands and reaction conditions.

Reductive Defluorination: The use of strong reducing agents can lead to the cleavage of the C-F bond.

Without specific experimental data for this compound, any discussion of reaction pathways, yields, and substrate scope remains speculative.

Detailed Mechanistic Investigations of Key Transformations (e.g., Kinetic Isotope Effects, Hammett Plots)

A thorough search of scientific databases reveals a lack of published studies on detailed mechanistic investigations, such as the determination of kinetic isotope effects (KIEs) or the construction of Hammett plots, for reactions involving this compound.

Kinetic Isotope Effects (KIEs): KIE studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. For instance, a significant primary KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) can indicate that the C-H bond is broken in the rate-determining step. In the context of C-F bond functionalization, a 12C/13C or 18F/19F KIE could provide insight into the bond-breaking and bond-forming steps. However, no such studies have been reported for this compound.

Hammett Plots: The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ), provides information about the electronic nature of the transition state. libretexts.orgresearchgate.net For example, a positive ρ (rho) value indicates the buildup of negative charge in the transition state, while a negative ρ value suggests the development of positive charge. snmjournals.org While Hammett plots have been constructed for the oxidation of p-substituted methyl phenyl sulfides researchgate.net and the hydrolysis of substituted ethyl benzoates viu.ca, no such analysis has been published for reactions involving this compound.

Due to the absence of specific research on this compound, no data tables for C-F bond functionalization reactions or mechanistic studies can be provided.

Exploration of Derivatives and Analogues of Ethyl 3 4 Fluorophenyl Phenyl Sulfide

Synthesis of Homologues and Isomers with Varied Substitution Patterns

For instance, isomers can be prepared by varying the position of the fluorine atom on one ring (e.g., 2-fluoro or 3-fluoro) or the point of attachment of the ethylthio group on the other ring (e.g., 2- or 4-position). A known isomer, ethyl 3-(3-fluorophenyl)phenyl sulfide (B99878), highlights the accessibility of these structural variants. aksci.com Homologues, such as those with methyl or propyl groups instead of the ethyl group, are synthesized by using the corresponding alkyl thiol.

A general approach involves the Ullmann condensation or Buchwald-Hartwig amination-type C-S cross-coupling. organic-chemistry.org These reactions offer broad substrate scope and functional group tolerance, making them suitable for creating a diverse library of isomers and homologues. For example, coupling various isomers of fluoroiodobenzene with 3-(ethylthio)thiophenol or reacting 1-iodo-3-(ethylthio)benzene with various fluorothiophenols can yield the desired products.

Table 1: Examples of Synthetic Routes to Homologues and Isomers

ProductReactant 1Reactant 2Reaction Type
Ethyl 2-(4-fluorophenyl)phenyl sulfide1-Iodo-2-sulfanylbenzene1-Ethyl-4-fluorobenzenePalladium-catalyzed Cross-Coupling
Ethyl 4-(4-fluorophenyl)phenyl sulfide1-Iodo-4-sulfanylbenzene1-Ethyl-4-fluorobenzeneCopper-catalyzed Ullmann Reaction
Methyl 3-(4-fluorophenyl)phenyl sulfide3-(4-Fluorophenyl)thiophenol (B2712194)IodomethaneNucleophilic Substitution
Propyl 3-(4-fluorophenyl)phenyl sulfide3-(4-Fluorophenyl)thiophenol1-IodopropaneNucleophilic Substitution
Ethyl 3-(2-fluorophenyl)phenyl sulfide3-(Ethylthio)thiophenol1-Fluoro-2-iodobenzenePalladium-catalyzed Cross-Coupling

Structural Modifications of the Ethyl Moiety

Altering the ethyl group attached to the sulfur atom provides another avenue for modifying the compound's properties. These modifications range from simple changes in alkyl chain length to the introduction of various functional groups. The synthetic approach generally involves the S-alkylation of a 3-(4-fluorophenyl)thiophenol precursor with a suitable alkyl halide.

Modifications can include:

Varying Chain Length: Using methyl, propyl, or butyl halides in the alkylation step produces the corresponding homologues.

Introducing Unsaturation: Alkylation with allyl or propargyl bromide can introduce alkenyl or alkynyl functionalities, respectively.

Adding Functional Groups: Using functionalized alkyl halides, such as 2-chloroethanol (B45725) or ethyl bromoacetate, allows for the incorporation of hydroxyl or ester groups.

Fluorination: The use of fluorinated alkylating agents can lead to derivatives like fluoromethyl or trifluoromethyl sulfides. acs.orgorgsyn.org The synthesis of α-fluoro sulfides can be achieved via the fluoro-Pummerer reaction of the corresponding sulfoxide (B87167). orgsyn.org

Table 2: Examples of Derivatives with Modified Ethyl Moiety

Derivative NameModificationSynthetic Precursor (Alkylating Agent)
Mthis compoundChain shorteningIodomethane
Isopropyl 3-(4-fluorophenyl)phenyl sulfideBranching2-Iodopropane
(2-Hydroxyethyl) 3-(4-fluorophenyl)phenyl sulfideHydroxylation2-Bromoethanol
(Fluoromethyl) 3-(4-fluorophenyl)phenyl sulfideFluorinationFluoromethyl tosylate
Prop-2-yn-1-yl 3-(4-fluorophenyl)phenyl sulfideUnsaturationPropargyl bromide

Systematic Variations of Aromatic Ring Substituents

Replacing the fluorine atom on the phenyl ring with other substituents is a key strategy for fine-tuning electronic and steric properties. A wide array of diaryl sulfides can be synthesized by starting with appropriately substituted aryl halides. acs.org The choice of substituent can dramatically alter properties such as polarity, solubility, and crystal packing.

Common variations include:

Other Halogens: Using chloro-, bromo-, or iodo-substituted phenyl rings.

Electron-Donating Groups: Incorporating methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, which can influence the electron density of the aromatic system.

Electron-Withdrawing Groups: Introducing nitro (-NO₂) or cyano (-CN) groups, which have the opposite effect.

The synthesis of these analogues typically follows standard cross-coupling protocols, where the choice of the starting aryl halide determines the final substituent pattern. organic-chemistry.org

Table 3: Examples of Derivatives with Varied Aromatic Substituents

Compound NameRing A Substituent (Position 3)Ring B Substituent (Position 4)Expected Electronic Effect of Ring B Substituent
Ethyl 3-(4-chlorophenyl)phenyl sulfide-S-Ethyl-ClElectron-withdrawing
Ethyl 3-(4-methylphenyl)phenyl sulfide-S-Ethyl-CH₃Electron-donating
Ethyl 3-(4-methoxyphenyl)phenyl sulfide-S-Ethyl-OCH₃Electron-donating
Ethyl 3-(4-nitrophenyl)phenyl sulfide-S-Ethyl-NO₂Strongly electron-withdrawing
Ethyl 3-phenylphenyl sulfide-S-Ethyl-HNeutral (Reference)

Heteroatom-Containing Analogues of the Phenyl Sulfide Core

Replacing one or both of the phenyl rings with nitrogen-containing heterocycles introduces significant changes to the core structure, affecting properties like basicity, hydrogen bonding capability, and solubility. The synthesis of such diaryl and heteroaryl sulfides is well-established, often involving the reaction of a thiol with a heteroaryl halide or vice-versa, frequently under mild, metal-catalyzed conditions. acs.orgescholarship.org This method is compatible with a range of functional groups and various heterocycles, including pyrimidines, imidazoles, and quinazolines. escholarship.orgnih.gov

For example, reacting 3-(ethylthio)thiophenol with 4-chloro-fluoropyridine would yield a pyridine-based analogue. Conversely, reacting a mercaptopyrimidine with 1-bromo-3-(4-fluorophenyl)benzene would result in a pyrimidine-containing structure. escholarship.org

Table 4: Examples of Heteroatom-Containing Analogues

Analogue TypeHeterocyclic RingPotential Synthetic Route
Pyridyl Phenyl SulfidePyridineCoupling of a chloropyridine with 3-(4-fluorophenyl)thiophenol
Pyrimidyl Phenyl SulfidePyrimidineCoupling of a mercaptopyrimidine with an appropriate aryl halide. escholarship.org
Quinazolinyl Phenyl SulfideQuinazolineReaction of a mercapto-quinazolinone with an alkylating agent. nih.gov
Imidazolyl Phenyl SulfideImidazoleReaction of a mercapto-imidazole with an aryl halide via an arylzinc reagent. escholarship.org
Benzothiazolyl Phenyl SulfideBenzothiazoleCoupling of mercaptobenzothiazole with an aryl halide. acs.org

Structure-Property Relationship Studies (excluding biological activity)

The systematic modifications described in the previous sections have profound impacts on the physicochemical properties of the resulting molecules. While detailed experimental data for each specific derivative of this compound is not extensively published, structure-property relationships can be inferred from established chemical principles and studies on related diaryl sulfide families. researchgate.netwikipedia.org

Conformation and Electronic Properties: The two phenyl rings in diphenyl sulfide are not coplanar, adopting a twisted conformation. researchgate.net The size and electronic nature of the substituents can influence the dihedral angles between the rings and the C-S-C bond angle. Electron-withdrawing groups, such as nitro or fluoro, can pull electron density from the aromatic system, affecting the molecule's reactivity and spectroscopic signatures. This is observable in NMR spectroscopy, where a fluorine atom, for example, will deshield adjacent protons and carbons and produce characteristic coupling patterns in both ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 5: Predicted Impact of Structural Modifications on Physicochemical Properties

Structural ModificationEffect on Melting/Boiling PointEffect on PolarityEffect on Solubility in Organic SolventsKey Spectroscopic Feature
Increasing alkyl chain lengthIncreaseDecreaseIncreaseShift in alkyl region of ¹H NMR
Introducing -OH groupSignificant IncreaseSignificant IncreaseDecreaseBroad -OH peak in IR and ¹H NMR
Replacing -F with -NO₂IncreaseSignificant IncreaseDecreaseStrong asymmetric/symmetric stretches in IR
Replacing phenyl with pyridineIncreaseSignificant IncreaseVaries with solventCharacteristic aromatic signals in ¹H/¹³C NMR

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878), a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments would provide a complete picture of its atomic arrangement and conformation.

While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are required to definitively assign each signal and map the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.edu For Ethyl 3-(4-fluorophenyl)phenyl sulfide, an HSQC spectrum would unambiguously link each aromatic proton to its corresponding carbon atom and the methylene and methyl protons of the ethyl group to their respective carbons. An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). sdsu.edu Key HMBC correlations for this molecule would include:

Correlations from the methylene protons (-CH₂-) of the ethyl group to the ipso-carbon of the first phenyl ring (the carbon directly bonded to sulfur).

Correlations between the protons on one aromatic ring and the carbons of the other, mediated through the sulfur atom, which would definitively prove the diaryl sulfide linkage.

Intra-ring correlations between protons and carbons separated by two or three bonds, confirming the substitution pattern on both aromatic rings.

A summary of predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations is presented below.

Predicted NMR Data for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
Ethyl -CH₂-~2.9-3.1~25-30C(ipso-ring 1), C(methyl)H(ortho-ring 1), H(methyl)
Ethyl -CH₃~1.2-1.4~14-16C(methylene)H(methylene)
Phenyl Ring 1~7.1-7.5~125-138C(other ring 1 carbons), C(ipso-ring 1)H(ethyl), H(ring 2)
4-F-Phenyl Ring 2~7.0-7.6~115-165C(other ring 2 carbons), C(ipso-ring 2)H(ring 1)

While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides information about its structure in the solid phase. Fluorinated therapeutics and materials are often analyzed using ¹⁹F ssNMR due to the high sensitivity of the fluorine nucleus. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This makes ssNMR a powerful tool for polymorph screening. nih.gov

Characterize Supramolecular Assemblies: By analyzing chemical shifts and using techniques that measure internuclear distances in the solid state, one can understand how molecules arrange themselves, including potential π-π stacking of the aromatic rings or other non-covalent interactions.

¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of fluorine atoms. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, it provides a clear spectroscopic window. huji.ac.il

Electronic Environment: The chemical shift of the fluorine atom in this compound is highly sensitive to the electron density on the aromatic ring. The precise shift, expected in the range of -110 to -120 ppm relative to CFCl₃ for a 4-fluorophenyl sulfide moiety, would provide insight into the electronic effects of the opposing ethylthiophenyl group. mdpi.comalfa-chemistry.com

C-F Interactions and Coupling: The ¹⁹F signal would appear as a multiplet due to spin-spin coupling with the ortho and meta protons on its own ring (³J_HF_ and ⁴J_HF_). Analysis of this coupling pattern confirms the fluorine's position on the ring. Advanced experiments can also detect through-space couplings to protons on the other ring or the ethyl group, providing further conformational constraints.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and subsequent analysis of the resulting fragment ions. wikipedia.org This process provides a fragmentation "fingerprint" that helps to confirm the molecular structure. For this compound (molecular weight 232.32 g/mol ), the protonated molecule [M+H]⁺ (m/z 233.08) would be selected and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include:

Loss of Ethene: A common pathway for ethylated compounds is the neutral loss of ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 205.04.

S-C Bond Cleavage: Cleavage of the sulfur-ethyl bond could lead to a fragment at m/z 203.03 (loss of the ethyl group). Cleavage of the sulfur-phenyl bonds is also possible, generating characteristic aromatic fragment ions.

Predicted MS/MS Fragmentation Data for this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
233.08205.04C₂H₄[3-(4-fluorophenyl)phenylthiol]⁺
233.08203.03C₂H₅•[3-(4-fluorophenyl)phenyl sulfide radical cation]⁺
233.08123.01C₇H₆S[4-fluorophenyl]⁺
233.08109.03C₈H₈F[thiophenyl]⁺

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. lcms.cz This technique is essential for confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to verify its elemental composition against other possibilities.

HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass
C₁₄H₁₃FS[M+H]⁺233.07948
C₁₄H₁₃FS[M+Na]⁺255.06143

By comparing the measured exact mass to the calculated value, the elemental formula can be confirmed, providing the highest level of confidence in the compound's identity.

X-ray Crystallography of this compound and its Co-crystals/Derivatives

Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound remains speculative. However, based on its molecular structure, several types of non-covalent interactions would be anticipated to play a significant role in its solid-state assembly. The presence of a fluorine atom suggests the potential for halogen bonding, where the fluorine acts as a halogen bond acceptor. The two phenyl rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. These interactions involve the face-to-face or offset stacking of the aromatic rings.

In related fluorophenyl derivatives, C—H⋯F and C—H⋯π interactions are commonly observed, which would also be expected to influence the crystal packing of this compound. For instance, studies on other fluorophenyl-containing molecules have revealed the formation of zigzag chains and layered networks stabilized by such weak hydrogen bonds and π-π stacking.

Conformation Analysis in the Solid State and Comparison with Solution/Gas Phase

The conformation of this compound in the solid state would be dictated by the interplay of intramolecular steric effects and the aforementioned intermolecular forces within the crystal lattice. The dihedral angles between the phenyl rings and the C-S-C plane would be of particular interest. It is common for diaryl sulfides to adopt a non-planar, twisted conformation to minimize steric hindrance.

A comparison with its solution or gas-phase conformation would be insightful. In the absence of packing forces, the molecule might exhibit greater conformational flexibility. Techniques such as computational modeling (Density Functional Theory - DFT) could provide theoretical insights into the preferred conformations in different phases, which could then be correlated with experimental data if it becomes available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. While a specific experimental spectrum for this compound is not available, the expected characteristic vibrational modes can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by bands corresponding to the vibrations of the aromatic rings and the ethyl sulfide group.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H2980-2850Stretching
C=C (Aromatic)1600-1450Stretching
C-F1250-1000Stretching
C-S800-600Stretching

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* electronic transitions within the phenyl rings. The presence of the sulfur atom, with its lone pairs of electrons, may give rise to n → π* transitions. The position and intensity of these absorption bands are influenced by the conjugation between the phenyl rings through the sulfur bridge and the electronic effect of the fluorine substituent.

TransitionExpected Wavelength Range (nm)
π → π200-300
n → π>300

Fluorescence Spectroscopy: Many aromatic sulfides exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit emission in the UV or visible region. The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties. The nature and polarity of the solvent can significantly influence both the absorption and fluorescence spectra, a phenomenon known as solvatochromism.

Computational Chemistry and Theoretical Studies of Ethyl 3 4 Fluorophenyl Phenyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net DFT methods, particularly when paired with appropriate basis sets, offer a balance between computational cost and accuracy for predicting a wide range of molecular properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878) involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this, with several rotatable bonds (e.g., around the C-S and C-C bonds connecting the phenyl rings), a comprehensive conformational landscape analysis is crucial.

By systematically rotating the dihedral angles and performing geometry optimizations for each starting conformation, a series of stable conformers can be identified. The relative energies of these conformers indicate their population at a given temperature. The global minimum conformation represents the most likely structure of the molecule in the gas phase.

Table 1: Calculated Relative Energies of Stable Conformers of Ethyl 3-(4-fluorophenyl)phenyl sulfide

ConformerDihedral Angle (C-S-C-C) (°)Dihedral Angle (C-C-C-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)75.235.80.00
2-74.936.10.02
378.5-145.31.25
4-78.2-145.11.28

Note: Data is hypothetical and for illustrative purposes.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distribution, Electrostatic Potential Maps

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine and sulfur atoms due to their high electronegativity, and positive potential on the hydrogen atoms of the ethyl group.

Table 2: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the accuracy of the optimized geometry can be validated. liverpool.ac.uk

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org The calculations provide the excitation energies and oscillator strengths for the transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the vibrational frequencies. These frequencies correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov Comparing the calculated vibrational spectrum with experimental data helps to confirm the structure and assign the observed vibrational modes. researchgate.net A scaling factor is often applied to the calculated frequencies to better match the experimental values. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C (ethyl, CH₂)28.5
C (ethyl, CH₃)14.2
C (phenyl, C-S)138.1
C (phenyl, C-H)129.0 - 132.5
C (fluorophenyl, C-S)135.4
C (fluorophenyl, C-F)162.8 (JCF ≈ 245 Hz)
C (fluorophenyl, C-H)115.9 - 131.7

Note: Data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. chemrxiv.orgresearchgate.net

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. mdpi.com The IRC path connects the transition state to the reactants and products, providing a detailed map of the geometric changes that occur during the reaction. This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a deeper understanding of the reaction mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules like this compound.

A key application of MD simulations is to understand how a molecule behaves in different solvent environments, a concept known as solvation. The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformation, stability, and reactivity. For instance, in a polar solvent like water, the solvent molecules would arrange themselves to favorably interact with any polar regions of the solute. Conversely, in a nonpolar solvent, different conformational preferences might be observed.

While specific MD studies on this compound are not available, research on similar molecules provides a template for what such a study would entail. For example, MD simulations have been used to investigate the photodissociation of thioanisole, a simpler related compound. osti.gov Those studies require the construction of accurate potential energy surfaces (PESs) to model the forces between atoms, which is a significant challenge due to electron correlation and the complexity of the molecular structure. osti.gov

An MD simulation of this compound would likely focus on the torsional angles between the phenyl rings and the C-S-C plane, as these are the most flexible parts of the molecule. The simulation would track how these angles change over time in different solvents, revealing the preferred conformations and the energy barriers between them.

Table 1: Hypothetical MD Simulation Parameters for this compound

ParameterValue/Description
Force Field A general force field like AMBER or CHARMM would be a starting point, possibly with custom parameters for the diaryl sulfide moiety.
Solvent Models Explicit solvent models like TIP3P for water or a generic model for a nonpolar solvent like hexane.
System Size A single solute molecule solvated in a box of approximately 1000-2000 solvent molecules.
Simulation Time Nanoseconds to microseconds, depending on the processes being studied.
Ensemble NPT (isothermal-isobaric) ensemble to mimic laboratory conditions.

The results of such simulations would provide a microscopic view of the solvation shell around the molecule and could be used to calculate thermodynamic properties like the free energy of solvation.

Quantitative Structure-Property Relationship (QSPR) Modeling (non-biological applications)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical or chemical properties. This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally measured properties. For non-biological applications, these properties could include boiling point, melting point, solubility, or parameters relevant to materials science.

For a molecule like this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).

Once the descriptors are calculated, a statistical method such as multiple linear regression, partial least squares, or a machine learning algorithm is used to build a model that predicts a specific property. The quality of the QSPR model is assessed by its ability to accurately predict the properties of a set of compounds that were not used in the model's development.

While no specific QSPR studies for non-biological applications of this compound have been reported, the methodology is widely applied. For instance, QSPR models are often developed for classes of compounds to predict properties relevant to their application. Aryl sulfides are known to be important in materials science, particularly in the development of polymers with enhanced properties. nih.gov

Table 2: Potential Descriptors for a QSPR Study of Diaryl Sulfides

Descriptor TypeExample DescriptorsPotential Correlated Property
Constitutional Molecular Weight, Number of Aromatic RingsBoiling Point, Density
Topological Wiener Index, Kier & Hall Shape IndicesSolubility, Refractive Index
Geometric Molecular Surface Area, Molecular VolumeChromatographic Retention Time
Quantum-Chemical Dipole Moment, HOMO/LUMO EnergiesPolarizability, Reactivity Indices

A successful QSPR model for a series of diaryl sulfides could be used to design new molecules with desired properties, for example, by predicting the effect of different substituents on the melting point of a potential new material.

Aromaticity Analysis and Electronic Delocalization Effects in the Aromatic Systems

The presence of two phenyl rings in this compound makes the analysis of its aromaticity and electronic delocalization a key aspect of its computational characterization. Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons.

Several computational methods can be used to quantify aromaticity. One common approach is the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The HOMA index is calculated from the bond lengths of the ring system; a value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

For this compound, a HOMA analysis would be performed on both the fluorophenyl ring and the other phenyl ring. It would be expected that both rings are highly aromatic. The presence of the fluorine substituent and the ethylthio group may induce small changes in the bond lengths of the rings, which would be reflected in the HOMA values. The fluorine atom, being electronegative, could slightly perturb the electron distribution in its attached ring.

Another important aspect is the electronic delocalization between the two rings and across the sulfur bridge. This can be investigated by analyzing the molecular orbitals of the compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions and electronic transitions. The distribution of these orbitals across the molecule can reveal the extent of electronic communication between the two aromatic systems.

Computational studies on related molecules, such as substituted diphenylfulvenes, have shown how substituents can influence the aromaticity and electronic properties of ring systems. researchgate.net In a similar vein, a detailed computational analysis of this compound would provide valuable insights into its electronic structure.

Table 3: Predicted Aromaticity and Electronic Properties

PropertyPredicted Value/CharacteristicMethod of Analysis
HOMA Index (Fluorophenyl Ring) Close to 1, indicating high aromaticity.Geometry optimization followed by HOMA calculation.
HOMA Index (Phenyl Ring) Close to 1, indicating high aromaticity.Geometry optimization followed by HOMA calculation.
HOMO Distribution Likely to have significant contributions from the sulfur atom and both phenyl rings, indicating electronic delocalization.Molecular orbital visualization from a DFT calculation.
LUMO Distribution Expected to be delocalized across both aromatic rings.Molecular orbital visualization from a DFT calculation.
Natural Bond Orbital (NBO) Analysis Would reveal the nature of the C-S bonds and any hyperconjugative interactions.NBO analysis from a DFT calculation.

Exploration of Non Biological Applications and Material Science Relevance

Potential in Optoelectronic Materials

The unique electronic properties endowed by the combination of a sulfur linkage and a fluorinated aromatic system suggest a theoretical potential for Ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878) in optoelectronic materials. Diaryl sulfides, as a class, are known for their thermal stability and ability to participate in charge transport, while fluorine substitution can modulate electronic energy levels and improve the stability of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of OLEDs and OPVs, the performance of devices is heavily reliant on the electronic characteristics of the organic materials used. While no specific studies detail the use of Ethyl 3-(4-fluorophenyl)phenyl sulfide in these applications, the structural motifs it contains are relevant. The diaryl sulfide core could potentially serve as a building block for hole-transporting materials or host materials in OLEDs. The presence of the fluorine atom can lower the HOMO and LUMO energy levels, which is a common strategy to improve charge injection and transport balance, as well as enhance the oxidative stability of the material. However, without experimental data, its actual performance characteristics, such as charge mobility, thermal stability, and photophysical properties, remain speculative.

Fluorescent Probes and Emitting Materials (non-biological sensing)

The development of fluorescent probes for the detection of various analytes is an active area of research. nanomaterchem.comnih.govrsc.orgmdpi.com Generally, these probes are designed with a fluorophore and a recognition site. nanomaterchem.comrsc.orgmdpi.com While this compound itself is not documented as a fluorescent probe, its diaryl sulfide structure could be a foundational element for such materials. The thioether linkage is susceptible to oxidation, and this chemical transformation could potentially be harnessed to create a "turn-on" or "turn-off" fluorescent response. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone would alter the electronic nature of the molecule, which could modulate its fluorescence properties. The fluorophenyl group could also influence the photophysical properties of a larger conjugated system if this molecule were to be incorporated as a subunit.

Applications in Polymer Chemistry

The incorporation of sulfur and fluorine into polymers can lead to materials with desirable properties such as high refractive indices, enhanced thermal stability, and specific conductivity characteristics.

Monomeric Precursors for Specialty Polymers (e.g., conductive polymers, high-refractive index materials)

There is no available literature describing the use of this compound as a monomer for specialty polymers. In theory, functionalized derivatives of this compound could be synthesized to enable polymerization. For example, the introduction of polymerizable groups (like vinyl, acrylate, or halide functionalities) onto the phenyl rings could allow for its incorporation into polymer chains. The resulting polymers could hypothetically exhibit a high refractive index due to the presence of the sulfur atom. The polarizability of the C-F bond and the lone pairs on the sulfur atom contribute to this property. However, the synthesis of such monomers and their subsequent polymerization has not been reported.

Polymer Additives and Modifiers

Polymer additives are used to enhance the properties and processability of polymeric materials. acs.org While there is no evidence of this compound being used as a polymer additive, its properties suggest some theoretical possibilities. Its aromatic structure and potential for intermolecular interactions could lend it to applications as a processing aid or a modifier to alter the surface properties of a polymer. A US patent describes the production of thioethers from fluorine-containing aryl compounds for use as electronic coolants and lubricants, suggesting a potential for related compounds in applications requiring thermal stability and specific physical properties. google.com

Role as Ligands or Precursors in Catalysis (e.g., in transition metal catalysis, organocatalysis)

Thioethers are known to act as ligands for various transition metals, forming stable complexes that can be active in catalysis. The sulfur atom possesses lone pairs of electrons that can coordinate to a metal center.

There are no specific reports of this compound being used as a ligand or a precursor in catalysis. The presence of the thioether moiety suggests that it could, in principle, coordinate to transition metals. The electronic properties of such a ligand would be influenced by the electron-withdrawing fluorine atom on one of the phenyl rings. This could modulate the catalytic activity of the resulting metal complex. However, without any documented synthesis and testing of such complexes, its potential in catalysis remains purely theoretical.

Sensing Applications (e.g., chemosensors for environmental pollutants, inorganic ions, excluding biological targets)

There is currently no specific, published research detailing the application of this compound as a chemosensor for environmental pollutants or inorganic ions. The fundamental components of a chemosensor involve a receptor unit that selectively binds with an analyte and a transducer unit that signals this binding event. The sulfide and fluorinated phenyl groups within the molecule could theoretically be modified to create selective binding sites for certain pollutants or ions. For instance, the sulfur atom could potentially coordinate with heavy metal ions. However, without experimental data or theoretical studies on this particular compound, any discussion of its sensing capabilities remains speculative.

Advanced Materials Development (e.g., smart coatings, adhesives, flame retardants, if applicable)

Similarly, the role of this compound in the development of advanced materials such as smart coatings, adhesives, or flame retardants is not documented in the accessible scientific literature. While organosulfur compounds can be incorporated into polymer backbones to modify properties like refractive index, thermal stability, or adhesion, no studies have specifically reported the use of this compound for these purposes. The presence of fluorine could potentially impart desirable properties such as hydrophobicity or thermal resistance, but this has not been experimentally verified for this compound in the context of materials science.

Emerging Research Frontiers and Future Directions

Integration with Supramolecular Chemistry for Self-Assembly and Host-Guest Interactions

The molecular architecture of Ethyl 3-(4-fluorophenyl)phenyl sulfide (B99878), characterized by a polarizable sulfur atom and an electron-withdrawing fluorine atom, suggests a strong potential for its use in supramolecular chemistry. The presence of these functional groups can drive non-covalent interactions, which are fundamental to the formation of ordered self-assembled structures and specific host-guest complexes.

Research into related fluorinated benzyl (B1604629) nitrophenyl sulfides has demonstrated the significant role of C-H···F and F···F interactions in crystal packing. rsc.orgrsc.org It is plausible that Ethyl 3-(4-fluorophenyl)phenyl sulfide could similarly engage in these weak hydrogen bonds and other non-covalent interactions, such as π-π stacking, facilitated by its aromatic rings. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular architectures like layers, tubes, or cages.

The potential for host-guest chemistry is also significant. The electron-rich sulfur atom and the electron-deficient fluorinated ring could act as complementary recognition sites for guest molecules. For instance, the sulfide moiety could coordinate with metal ions, while the fluorophenyl group could interact with electron-rich aromatic guests. This dual-recognition capability could lead to the design of sophisticated molecular sensors or transport systems.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

Interaction TypePotential Participating GroupsEstimated Energy (kcal/mol)
C-H···FAromatic C-H and Fluorine0.5 - 1.5
π-π StackingPhenyl and Fluorophenyl Rings1.0 - 5.0
Sulfur···πSulfur Atom and Aromatic Ring1.0 - 3.0
Halogen BondingFluorine and Lewis Basic Sites1.0 - 5.0

Note: The data in this table is hypothetical and based on typical values for these types of interactions in similar molecular systems.

Exploration in Nanotechnology and Surface Chemistry

The unique electronic and surface properties imparted by the fluorine atom make this compound a compelling candidate for applications in nanotechnology and surface chemistry. The high electronegativity of fluorine can influence the surface energy of materials, leading to hydrophobic or lipophobic properties. When anchored to a surface, this compound could create specialized coatings with tailored wettability.

Furthermore, diaryl sulfides have been explored as components of functional nanomaterials. nih.gov For example, they can be incorporated into metal-organic frameworks (MOFs) or used to functionalize nanoparticles. nih.govmdpi.com The ethyl sulfide group in this compound could serve as an effective anchor for covalent attachment to gold or other metal surfaces, a common strategy in the fabrication of self-assembled monolayers (SAMs) on nanoparticles. Such functionalized nanoparticles could find applications in catalysis, sensing, or as drug delivery vehicles. nih.gov

Table 2: Potential Applications of this compound in Nanotechnology

Application AreaProposed Role of the CompoundPotential Benefit
Functional Coatings Surface modifying agentCreation of hydrophobic or oleophobic surfaces
Nanoparticle Functionalization Capping or stabilizing ligandEnhanced stability and dispersibility of nanoparticles
Nanosensors Active sensing layerDetection of specific analytes through surface interactions
Catalysis Ligand for catalytic nanoparticlesImproved catalytic activity and selectivity

Note: This table presents prospective applications based on the known properties of similar fluorinated and sulfur-containing organic molecules.

Development of Novel and Sustainable Synthetic Methodologies for Industrial Scale-up

While the synthesis of diaryl sulfides is well-established, the development of more sustainable and efficient methods for unsymmetrical diaryl sulfides like this compound remains an active area of research. researchgate.netnanomaterchem.comorganic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org Traditional methods often rely on harsh reaction conditions, expensive catalysts, or generate significant waste.

Future research will likely focus on greener synthetic routes. This could include the use of visible-light-mediated reactions, which offer mild conditions and reduce the need for thermal energy. researchgate.net Catalyst-free methods or the use of heterogeneous nanocatalysts that can be easily recovered and reused are also promising avenues for making the synthesis more environmentally friendly and cost-effective for industrial-scale production. nih.govnanomaterchem.comorganic-chemistry.org The development of one-pot syntheses that minimize purification steps and solvent usage would further enhance the sustainability of producing this compound. organic-chemistry.org

Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry and theoretical modeling offer powerful tools to predict the undiscovered reactivity and properties of this compound. Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. researchgate.net

These theoretical studies can help to identify the most likely sites for electrophilic and nucleophilic attack, predicting its reactivity in various chemical transformations. For example, calculations could predict the regioselectivity of further functionalization on the aromatic rings or the susceptibility of the sulfide bond to oxidation. Theoretical investigations can also predict physical properties such as its absorption and emission spectra, which could guide the development of new optical materials.

Table 3: Hypothetical Calculated Electronic Properties of this compound

PropertyPredicted ValueImplication
HOMO Energy -6.5 eVPotential for electron donation (oxidation)
LUMO Energy -1.2 eVPotential for electron acceptance (reduction)
Dipole Moment 2.5 DSignificant molecular polarity
Polarizability 28 ųHigh potential for induced dipole interactions

Note: These values are hypothetical and would require specific computational studies to be confirmed.

Rational Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique combination of a flexible sulfide linker and a rigid, fluorinated aromatic system makes this compound an attractive scaffold for the rational design of new functional materials. acs.orgmdpi.comnih.gov By strategically modifying the core structure, a diverse range of materials with tailored properties can be envisioned.

For example, attaching polymerizable groups could lead to the creation of novel polymers with high refractive indices or specific gas permeability properties, owing to the presence of sulfur and fluorine. The introduction of chromophores could result in new fluorescent materials for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, incorporating this scaffold into larger, more complex molecular architectures could lead to the development of liquid crystals or materials with interesting nonlinear optical properties. The inherent modularity of the diaryl sulfide structure allows for a "plug-and-play" approach to materials design, where different functional groups can be introduced to fine-tune the final properties of the material.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(4-fluorophenyl)phenyl sulfide, and how can purity be optimized during purification?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, sulfide derivatives can be synthesized by reacting thiols with halogenated aromatic compounds under inert atmospheres. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethyl acetate evaporation) . Monitoring reaction progress via TLC and confirming purity via melting point analysis (e.g., 174–175°C for related sulfides) is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.4–7.6 ppm for fluorophenyl and phenyl groups) and ethyl/methylene protons (δ 1.0–3.1 ppm). Splitting patterns (e.g., doublets for fluorophenyl J = 8.4 Hz) help assign substituent positions .
  • Mass Spectrometry (MS) : ESI-MS can confirm molecular ions (e.g., m/z 448 [M+H]+ for analogous sulfides) .
  • IR Spectroscopy : Stretching frequencies for C-F (~1220 cm⁻¹) and S-C (~700 cm⁻¹) bonds provide additional validation.

Q. What safety protocols are recommended for handling sulfides like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential irritancy (common in aryl sulfides). Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. For twinned data, apply HKLF 5 format and Twin Law matrices. Disorder modeling requires partitioning occupancy ratios and restraining thermal parameters. Validate with R-factor convergence (<5%) and residual density maps .

Q. What computational strategies are effective for predicting biological activity or binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 (analogous to fluorophenyl sulfonamide inhibitors ).
  • MD Simulations : AMBER or GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be analyzed in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. Confounding variables (e.g., assay pH, solvent effects) must be controlled.
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., EC₃₅₀ for fluorosulfonyl analogs ) to identify trends in substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups ).

Q. What methodologies are recommended for in vitro/in vivo metabolic stability studies of aryl sulfides?

  • Methodological Answer :

  • In Vitro : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS, calculating half-life (t₁/₂) and intrinsic clearance .
  • In Vivo : Administer radiolabeled compound (¹⁴C) and analyze plasma/tissue samples for metabolites (e.g., sulfoxides or glucuronidated derivatives) .

Data Management & Reporting

Q. How should raw crystallographic or spectroscopic data be archived for reproducibility?

  • Methodological Answer : Deposit .cif files in the Cambridge Structural Database (CSD) and NMR/MS raw data in repositories like Zenodo. Include metadata (e.g., probe frequency for NMR, collision energy for MS) .

Q. What criteria should guide the selection of solvents for recrystallization or reaction media?

  • Methodological Answer : Prioritize solvents with high solubility at elevated temperatures and low solubility at RT (e.g., ethyl acetate for slow evaporation). Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.